Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the difluorophenyl group to a more reduced state.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the difluorophenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
Ethyl (3S,4R)-4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.
Ethyl (3S,4R)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylate: Features methyl groups, which can affect its steric and electronic properties.
Uniqueness
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluorophenyl group, which can influence its chemical reactivity, biological activity, and overall stability. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H15F2NO2 |
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Molecular Weight |
255.26 g/mol |
IUPAC Name |
ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3/t9-,10+/m0/s1 |
InChI Key |
LDHPXUKZVWZBGX-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C2=CC(=C(C=C2)F)F |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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